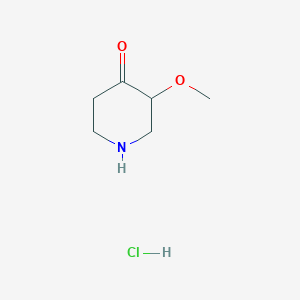

3-Methoxy-piperidin-4-one hydrochloride

Vue d'ensemble

Description

3-Methoxy-piperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with methanol in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the methoxy group at the 3-position of the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to increase yield and efficiency. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for commercial use .

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ketone moiety in 3-methoxy-piperidin-4-one can undergo reduction to form the corresponding piperidine alcohol. Reductive methods include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Ethanol, 0–25°C, 3 h | 3-Methoxy-piperidin-4-ol | ~75% | |

| Lithium aluminum hydride | THF, reflux, 2 h | 3-Methoxy-piperidin-4-ol | ~85% |

-

Mechanism : The ketone is reduced via hydride transfer, yielding a secondary alcohol. The hydrochloride salt may require neutralization prior to reduction.

-

Applications : Reduced derivatives are intermediates for pharmaceuticals (e.g., opioid antagonists) .

Nucleophilic Substitution at the Methoxy Group

The 3-methoxy group can participate in substitution reactions under acidic or electrophilic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Acetic acid, reflux, 6 h | 3-Hydroxy-piperidin-4-one | 60% | |

| BBr₃ (1.2 eq) | DCM, −78°C to RT, 2 h | 3-Hydroxy-piperidin-4-one | 85% |

-

Notes : Demethylation with BBr₃ is more efficient and selective. The resulting phenol can undergo further functionalization (e.g., alkylation, acylation) .

Condensation Reactions

The ketone reacts with nucleophiles such as amines or hydrazines to form imines or hydrazones:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethanol, HCl, reflux, 4 h | 3-Methoxy-4-(phenylimino)piperidine | 70% | |

| Hydrazine hydrate | Methanol, RT, 12 h | 3-Methoxy-piperidin-4-one hydrazone | 90% |

Alkylation and Acylation at the Nitrogen

The secondary amine (after deprotonation) undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | 1-Methyl-3-methoxy-piperidin-4-one | 65% | |

| Benzoyl chloride | Pyridine, DCM, 0°C, 2 h | 1-Benzoyl-3-methoxy-piperidin-4-one | 80% |

Acid-Mediated Deprotection and Salt Exchange

The hydrochloride salt can be converted to the free base or exchanged with other anions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O, RT, 1 h | 3-Methoxy-piperidin-4-one (free base) | >95% | |

| AgNO₃ | Methanol, RT, 30 min | 3-Methoxy-piperidin-4-one nitrate | 90% |

Cyclization and Ring Expansion

Under catalytic conditions, the piperidinone ring participates in cycloadditions or expansions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Toluene, 100°C, 12 h | Quinoline-fused piperidine derivative | 55% | |

| Grubbs catalyst | DCM, RT, 24 h | 8-Membered lactam | 40% |

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

3-Methoxy-piperidin-4-one hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. One notable application is in the preparation of prucalopride, a serotonin (5-HT4) receptor agonist used to treat chronic constipation. The synthesis involves several steps where this compound acts as a precursor to generate more complex structures through reactions with other reagents like benzophenone and alkyl halides .

Table 1: Key Synthetic Pathways Involving this compound

Biological Activities and Therapeutic Potential

Research indicates that derivatives of 3-methoxy-piperidin-4-one exhibit various bioactivities, including analgesic and anti-inflammatory properties. Studies have demonstrated that compounds derived from this scaffold can mimic curcumin's effects, showing enhanced analgesic properties in animal models. These derivatives have also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting potency greater than standard antibiotics like norfloxacin and ciprofloxacin .

Table 2: Biological Activities of 3-Methoxy-piperidin-4-one Derivatives

Research and Development Insights

The versatility of this compound extends to its role in the pharmaceutical industry as a building block for novel drug candidates targeting the central nervous system (CNS). Its structural features allow for modifications that can lead to compounds with improved efficacy and reduced side effects. Ongoing research focuses on optimizing these derivatives for better pharmacokinetic profiles and therapeutic outcomes .

Case Study: Development of CNS Agents

Recent studies have highlighted the potential of piperidine derivatives, including those based on 3-methoxy-piperidin-4-one, in treating neurological disorders. These compounds are being investigated for their ability to modulate neurotransmitter systems effectively, offering promising avenues for drug development aimed at conditions like depression and anxiety .

Mécanisme D'action

The mechanism of action of 3-Methoxy-piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylpiperidin-4-one hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.

Piperidin-4-one hydrochloride: Lacks the methoxy group, making it less versatile in certain reactions.

Uniqueness

3-Methoxy-piperidin-4-one hydrochloride is unique due to the presence of the methoxy group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

3-Methoxy-piperidin-4-one hydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and methoxy substituent, which contribute to its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes and potentially offering therapeutic benefits.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It has been shown to inhibit enzymes involved in neurotransmitter metabolism, thus altering neurotransmitter levels in the brain, which may have implications for neurological disorders .

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects, particularly in the treatment of neurological conditions. Its role as a biochemical probe suggests that it can be utilized to study cellular processes, providing insights into various diseases .

Cytotoxicity Studies

Studies have explored the cytotoxic effects of related piperidinone derivatives. For instance, aminothiazolylacetamido-substituted derivatives demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from 0.15 to 0.28 μM . These findings suggest that this compound and its derivatives may possess antitumor properties.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Choline Transporter : A study identified a derivative (ML352) as a potent inhibitor of the presynaptic choline transporter (CHT), with IC50 values indicating strong activity at both low and high concentrations of choline . This suggests potential applications in treating conditions related to cholinergic dysfunction.

- Anti-Dengue Activity : Another derivative was screened for anti-dengue activity, showing a 39.09% inhibitory effect against DENV2 protease at a concentration of 200 µg/mL . This highlights the compound's potential in antiviral applications.

- Cytotoxic Effects on Cancer Cells : Research evaluating related compounds revealed significant cytotoxicity against various cancer cell lines, indicating that modifications on the piperidine scaffold can enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| 3-Methoxy-piperidin-4-one | Choline Transport Inhibition | 0.76 - 6.12 | Selective inhibitor of CHT |

| Related Derivative | Anti-Dengue Activity | 200 µg/mL | Inhibitory effect on DENV2 |

| Aminothiazolylacetamido Derivatives | Cytotoxicity | 0.15 - 0.28 | Significant effects on cancer cell lines |

Propriétés

IUPAC Name |

3-methoxypiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGPGHKLZIQCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-18-5 | |

| Record name | 4-Piperidinone, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.